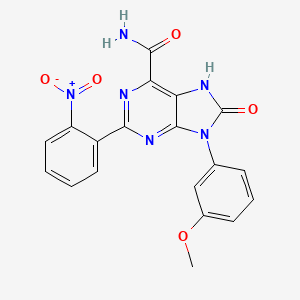

2-aminoCyclohexanone hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Aminocyclohexanone hydrobromide is a chemical compound with the molecular formula C6H11NO.HBr and a molecular weight of 194.07 . It is a main product in the category of BOC Sciences .

Synthesis Analysis

The synthesis of cis- and trans-2-amino-1-arylcyclohexanols, which are conformationally restricted analogues of the a-adrenergic drugs, involves the condensation of 2-aminocyclohexanone hydrobromide with the appropriate organometallic reagent . Amines can also react with alkyl halides directly to give N-alkylated products .

Molecular Structure Analysis

The molecular structure of 2-Aminocyclohexanone has been analyzed using various techniques such as quantum chemistry, the intermolecular potential, force field and molecular dynamics methods, and structural correlation .

Applications De Recherche Scientifique

Conformational Switching

- pH-Induced Conformational Switching: The trans-2-aminocyclohexanol moiety, a derivative of 2-aminocyclohexanone, exhibits dramatic conformational changes upon protonation. This property has been utilized for pH-induced conformational switching in crown ethers and podands, indicating potential applications in molecular recognition and sensor design (Samoshin et al., 2004).

Asymmetric Catalysis

- Ligands in Asymmetric Catalysis: 2-Aminocyclohexanol derivatives, closely related to 2-aminocyclohexanone, have been used as ligands in asymmetric catalysis. These derivatives demonstrate significant enantioselectivity and efficiency, hinting at their utility in stereoselective synthesis processes (Schiffers et al., 2006).

Synthesis of Organic Compounds

- Facilitating Organic Synthesis: A method involving the reaction of 2-aminocyclohexanone hydrochlorides with phenylhydrazine hydrochlorides has been developed for synthesizing 1-oxo-1,2,3,4-tetrahydrocarbazoles. This process is noted for its simplicity and the easy availability of starting materials, underscoring the role of 2-aminocyclohexanone derivatives in streamlining synthetic pathways (Sheng et al., 2009).

Eco-Catalysis

- Eco-Catalyst Design: The design of a novel tetradentate polyoxometalate eco-catalyst using β-aminocyclohexanone derivatives for synthesis in water exemplifies the environmentally friendly applications of 2-aminocyclohexanone derivatives. This catalyst exhibits high activity and recyclability, offering a sustainable approach to chemical synthesis (Mozafari et al., 2018).

Advanced Chemical Synthesis

- Innovative Synthesis Processes: The synthesis of complex organic molecules like 4,6-dimethyl-tetrahydro- and hexahydro-dibenzothiophene involves intermediates related to 2-aminocyclohexanone. These processes highlight the role of such compounds in advanced organic synthesis and the development of novel chemical entities (Sun et al., 2008).

Safety And Hazards

Propriétés

IUPAC Name |

2-aminocyclohexan-1-one;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.BrH/c7-5-3-1-2-4-6(5)8;/h5H,1-4,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBRFQLKSVCVQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)N.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-aminoCyclohexanone hydrobromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-3-[(4-methoxyphenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B2804621.png)

![5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2804623.png)

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide](/img/structure/B2804624.png)

![N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2804628.png)

![N-(3,5-dimethoxyphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]thiophene-2-sulfonamide](/img/structure/B2804630.png)

![3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2804631.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethan-1-one](/img/structure/B2804633.png)